tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₇BrFNO₂ and a molecular weight of 282.15 g/mol . It is commonly used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate typically involves the reaction of 4-bromo-3-fluoropiperidine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions would be optimized for larger-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products:
Substitution Reactions: Products include azides, nitriles, and substituted amines.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Reagent: Employed as a reagent in various organic transformations.
Biology and Medicine:
Drug Development: Investigated for potential use in the development of pharmaceutical compounds.
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry:
Material Science:
Chemical Manufacturing: Used in the production of other chemical intermediates.
Mechanism of Action
Comparison with Similar Compounds
- tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
- tert-Butyl 4-bromo-3-chloropiperidine-1-carboxylate
- tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate
Uniqueness: tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-bromo-3-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATYOTHYSYTNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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